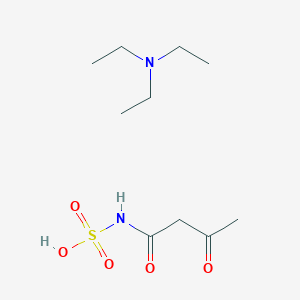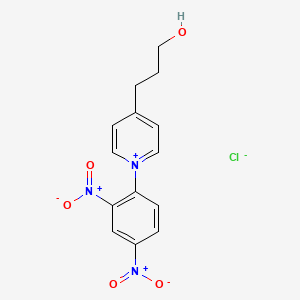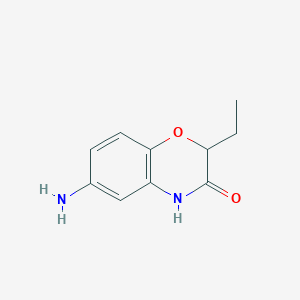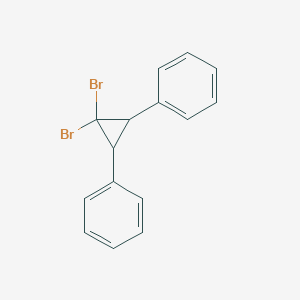
tert-Butyl(dimethyl)(1-phenylethenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(dimethyl)(1-phenylethenyl)silane is an organosilicon compound characterized by the presence of a tert-butyl group, two methyl groups, and a 1-phenylethenyl group attached to a silicon atom. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl(dimethyl)(1-phenylethenyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of 1-phenylethyne with tert-butyl(dimethyl)silane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon triple bond of the alkyne.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(dimethyl)(1-phenylethenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the phenylethenyl group to a phenylethyl group.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Phenylethyl-substituted silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, tert-Butyl(dimethyl)(1-phenylethenyl)silane is used as a precursor for the introduction of silicon-containing groups into organic molecules. It serves as a building block for the synthesis of more complex organosilicon compounds.
Biology and Medicine
Research in biology and medicine explores the potential of organosilicon compounds for drug delivery and as bioactive agents. The unique properties of silicon-containing compounds, such as increased lipophilicity and stability, make them attractive for pharmaceutical applications.
Industry
In the industrial sector, this compound is used in the production of specialty polymers and materials. Its ability to modify surface properties and enhance material performance is valuable in coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which tert-Butyl(dimethyl)(1-phenylethenyl)silane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen atoms, influencing the reactivity and stability of the compound. Pathways involved in its action include hydrosilylation and cross-coupling reactions, which are facilitated by the presence of the silicon atom.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl compounds: These compounds have three methyl groups attached to the silicon atom and are less bulky compared to tert-Butyl(dimethyl)(1-phenylethenyl)silane.
Triethylsilyl compounds: These compounds have three ethyl groups attached to the silicon atom and exhibit different steric and electronic properties.
tert-Butyldimethylsilyl chloride: This compound contains a tert-butyl group and two methyl groups attached to a silicon atom, similar to this compound, but with a chloride substituent.
Uniqueness
This compound is unique due to the presence of the 1-phenylethenyl group, which imparts distinct reactivity and properties compared to other organosilicon compounds. This structural feature allows for specific interactions and applications in organic synthesis and material science.
Propiedades
| 109681-42-7 | |
Fórmula molecular |
C14H22Si |
Peso molecular |
218.41 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-(1-phenylethenyl)silane |
InChI |
InChI=1S/C14H22Si/c1-12(13-10-8-7-9-11-13)15(5,6)14(2,3)4/h7-11H,1H2,2-6H3 |
Clave InChI |
UBWWJCOWUPSYQX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)C(=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14336225.png)



![2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane](/img/structure/B14336274.png)
